

Application Notes: Stereotactic Injection of AAV for PSEM 308 Studies

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Compound of Interest		
Compound Name:	PSEM 308 hydrochloride	
Cat. No.:	B11934905	Get Quote

Introduction

Chemogenetics provides a powerful method for controlling neuronal activity in a targeted and reversible manner. The Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system is a key technology in this field. [1][2] This system utilizes chimeric ligand-gated ion channels (PSAMs) that are unresponsive to endogenous ligands but can be activated by specific synthetic small molecules (PSEMs).[1] PSEM 308 is one such molecule, designed to activate specific PSAMs to either excite or inhibit neuronal populations depending on the ion pore domain used in the PSAM construct.[1][3]

To utilize this system for in vivo studies of specific brain circuits, it is essential to deliver the genetic material encoding the PSAM to a precise neuroanatomical location. Adeno-associated viral (AAV) vectors are a widely used and effective vehicle for gene delivery to the central nervous system (CNS).[4][5] Stereotactic intracranial injection is the gold-standard technique for delivering AAVs to targeted deep brain structures with high precision.[6][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for using stereotactic injection of AAV vectors to express PSAMs in specific neuronal populations for subsequent modulation by PSEM 308.

Mechanism of Action: The PSAM/PSEM System

The PSAM/PSEM system offers direct control over ion flux. PSAMs are engineered by fusing the ligand-binding domain of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR) with the ion pore





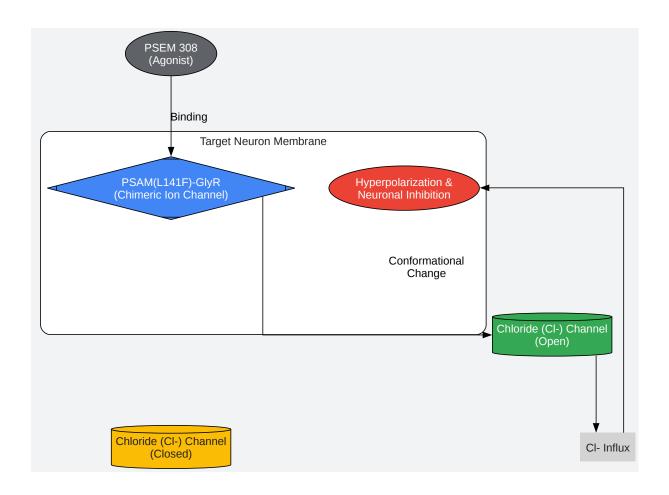


domain of another channel, such as the glycine receptor (GlyR) or the 5-HT3 receptor.[1]

- Inhibitory Control: When PSEM 308 binds to a PSAM containing the GlyR ion pore (e.g., PSAML141F-GlyR), it opens a chloride-selective channel, leading to hyperpolarization and inhibition of the neuron.[1][2]
- Excitatory Control: When PSEM 308 binds to a PSAM with the 5-HT3 ion pore (e.g., PSAML141F,Y115F-5-HT3), it opens a non-selective cation channel, resulting in depolarization and neuronal activation.[1][3]

The choice of AAV serotype (e.g., AAV1, AAV2, AAV5, AAV9) can influence transduction efficiency and tropism for different cell types within the brain.[4][5] Furthermore, cell-type specificity can be achieved by using a cell-specific promoter (e.g., CaMKIIa for excitatory neurons, GAD for inhibitory neurons) to drive the expression of the PSAM construct.[1][5]





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PSEM 308 inhibitory signaling pathway.

Experimental Protocols



The following protocols provide a standardized workflow for the stereotactic delivery of AAV-PSAM vectors and subsequent chemogenetic manipulation with PSEM 308.

Protocol 1: AAV-PSAM Vector Preparation

- Vector Design:
 - Serotype Selection: Choose an AAV serotype with known tropism for the target brain region and cell type (e.g., AAV2, AAV5, AAV9).
 - Promoter Selection: Utilize a promoter to restrict PSAM expression to the desired cell population (e.g., CaMKIIa for principal neurons, GFAP for astrocytes).[1]
 - Construct Assembly: The vector construct should contain the promoter, the coding sequence for the desired PSAM (e.g., PSAML141F-GlyR for inhibition), and often a fluorescent reporter (e.g., mCherry, GFP) for histological verification.
- Virus Production and Purification: Produce high-titer AAV vectors using standard methods (e.g., triple transfection of HEK293T cells). Purify the viral particles and determine the viral titer (in viral genomes/mL).
- Dilution: On the day of surgery, dilute the AAV stock to the desired working concentration
 using sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF). Keep
 the diluted virus on ice.[10]

Protocol 2: Stereotactic Injection in Mice

This protocol is a synthesis of established methods for stereotactic surgery.[6][7][10][11]

- Animal Preparation & Anesthesia:
 - Anesthetize the mouse using isoflurane (3-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[7][12][13] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.[11]
 - Administer a pre-operative analgesic (e.g., Buprenorphine SR, Carprofen) to manage pain.[10][11]



- Secure the mouse in a stereotaxic frame (e.g., RWD 68526).[10] Ensure the head is level by checking the alignment of bregma and lambda.[6]
- Apply ophthalmic ointment to the eyes to prevent drying.[10][12] Shave the fur from the scalp and sterilize the area with povidone-iodine and 70% ethanol.[6]

Craniotomy:

- Make a midline incision in the scalp to expose the skull.
- Use a sterile cotton swab to clean and dry the skull surface, making the cranial sutures (bregma and lambda) visible.[7]
- Identify the target coordinates for the injection site relative to bregma using a mouse brain atlas.
- Use a micro-drill to create a small burr hole (0.5-1.0 mm) through the skull over the target injection site, being careful not to damage the underlying dura mater.

Virus Injection:

- Load the AAV suspension into a microinjection syringe (e.g., Hamilton syringe) or a glass micropipette connected to a microinjector pump.[6]
- Slowly lower the injection needle/pipette through the burr hole to the predetermined dorsoventral (DV) coordinate.
- Infuse the virus at a slow rate (e.g., 100-200 nL/min) to prevent tissue damage and ensure proper diffusion.[6]
- After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow the virus to disperse and minimize backflow up the injection tract upon retraction.[4]
 [6]
- Slowly withdraw the needle.
- Post-Operative Care:

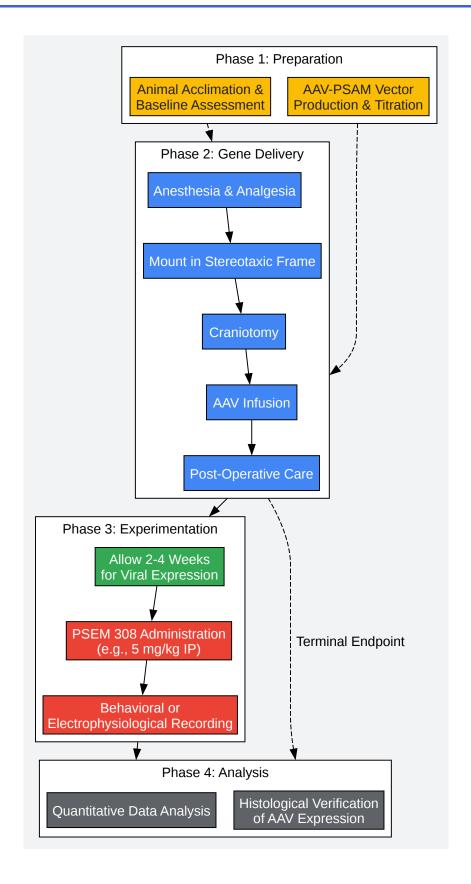
Methodological & Application





- Suture the scalp incision.
- Remove the mouse from the stereotaxic frame and allow it to recover on a heating pad until it is ambulatory.[11]
- Monitor the animal daily for the first few days post-surgery for any signs of distress.[11]
- Allow 2-4 weeks for viral expression to reach optimal levels before proceeding with PSEM
 308 administration and behavioral experiments.





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Overall experimental workflow.



Protocol 3: PSEM 308 Administration and Analysis

- PSEM 308 Preparation:
 - PSEM 308 hydrochloride is soluble in DMSO and ethanol.[3] Prepare a stock solution and dilute it to the final working concentration in sterile saline for injection.
- Administration:
 - Administer PSEM 308 to the animal, typically via intraperitoneal (IP) injection.
 - The recommended concentration for use in mice is 5 mg/kg or lower.[3] It is crucial to perform dose-response studies to determine the optimal concentration for the specific experimental paradigm.
- Data Collection:
 - Begin behavioral testing or electrophysiological recording at the predicted time of peak drug effect. This window should be determined empirically.
 - Include appropriate control groups, such as animals expressing only a fluorescent reporter (no PSAM) that receive PSEM 308, and animals expressing the PSAM that receive a vehicle injection.
- Histological Verification:
 - At the conclusion of the experiment, perfuse the animal and prepare brain tissue for sectioning.
 - Use fluorescence microscopy to confirm the correct anatomical targeting and cellular expression pattern of the AAV-PSAM vector, identifiable by its fluorescent reporter.

Data Presentation

Quantitative data should be organized clearly to facilitate comparison between experimental groups.

Table 1: Example Stereotactic Injection Parameters



Parameter	Value	Description	
AAV Vector	AAV5-CaMKIIa-PSAML141F- GlyR-mCherry	Vector used for inhibitory control of excitatory neurons.	
Titer	1 x 10 ¹³ vg/mL	Viral genomes per milliliter.	
Target Region	Basolateral Amygdala	Brain structure targeted for injection.	
Coordinates (from Bregma)	AP: -1.5 mm, ML: ±3.0 mm, DV: -4.5 mm	Anterior-Posterior, Medio- Lateral, Dorso-Ventral coordinates.[6]	
Injection Volume	500 nL per hemisphere	Total volume of virus injected.	
Infusion Rate	100 nL/min	Rate of viral infusion to minimize tissue damage.[6]	
Needle Dwell Time	10 minutes	Time the needle remains in place post-injection.[6]	

Table 2: Illustrative Experimental Data (Fear Conditioning Assay)

Group	Treatment	Freezing Time (%) (Mean ± SEM)	n
PSAM+	Vehicle	25.4 ± 3.1	10
PSAM+	PSEM 308 (5 mg/kg)	8.7 ± 2.5	10
Control (mCherry only)	Vehicle	24.9 ± 3.5	8
Control (mCherry only)	PSEM 308 (5 mg/kg)	26.1 ± 3.3	8
p < 0.05 compared to PSAM+ Vehicle group.			



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